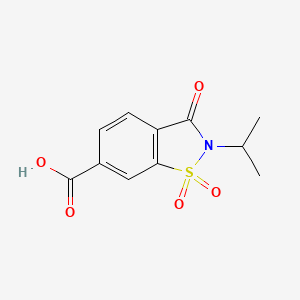

1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name is 1,1,3-trioxo-2-propan-2-yl-1,2-benzothiazole-6-carboxylic acid, which systematically describes the compound's structural features including the oxidation states and substitution patterns. The compound is registered under Chemical Abstracts Service number 1082279-37-5, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₁₁H₁₁NO₅S accurately represents the elemental composition, with a molecular weight of 269.28 grams per mole. Alternative nomenclature systems include the lambda notation format: 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid, which explicitly indicates the hypervalent sulfur oxidation state. The Simplified Molecular Input Line Entry System representation CC(C)N1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O provides a linear notation suitable for computational applications.

Multiple synonymous designations exist within chemical databases, including 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid and 2-isopropyl-1,1,3-trioxo-1lambda6,2-benzothiazole-6-carboxylic acid. The International Chemical Identifier key RSRMBVAPXVTDPW-UHFFFAOYSA-N serves as a standardized hash code for unambiguous compound identification across international databases. European Community number 102-597-4 facilitates regulatory compliance within European Union chemical registration systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid exhibits characteristic features of benzothiazole derivatives with additional complexity introduced by the isopropyl substitution and carboxylic acid functionality. The benzothiazole ring system maintains planarity, consistent with aromatic stabilization and sp² hybridization patterns observed in related heterocyclic compounds. Microwave spectroscopic studies of parent benzothiazole systems demonstrate that the fused ring structure exhibits minimal deviation from planarity, with inertial defects of approximately -0.056 atomic mass unit Ångström squared indicating low-frequency out-of-plane vibrational modes.

Computational analysis using density functional theory methods reveals significant conformational considerations for benzothiazole derivatives. The isopropyl substituent at the nitrogen position introduces steric interactions that influence the overall molecular conformation and potentially affect tautomeric equilibria. Activation energies for conformational transitions in benzothiazole systems typically range from 23.70 to 40.88 kilojoules per mole, suggesting moderate barriers to rotation and conformational interconversion.

The carboxylic acid functional group at the 6-position contributes additional conformational complexity through potential hydrogen bonding interactions. Studies on related benzothiazole carboxylic acid derivatives indicate that the carboxyl group can adopt multiple orientations relative to the heterocyclic ring system. The dihedral angle between the carboxylic acid plane and the benzothiazole ring system varies depending on intermolecular interactions and crystal packing forces.

Electronic structure calculations predict specific geometric parameters for the benzothiazole core, with carbon-sulfur bond lengths of approximately 1.75 Ångström and carbon-nitrogen bond distances near 1.38 Ångström. The sulfone functionality introduces significant electronic effects through the presence of two sulfur-oxygen double bonds, each approximately 1.45 Ångström in length. These geometric features contribute to the compound's electronic properties and reactivity patterns.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of benzothiazole-6-carboxylic acid derivatives provide detailed structural information relevant to understanding the solid-state organization of 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. Single-crystal X-ray diffraction studies of related propan-2-yl benzothiazole derivatives reveal characteristic packing patterns and intermolecular interactions. The crystal structure of propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate demonstrates a planar benzisothiazole ring system with specific geometric parameters derived from precise measurements.

Representative crystallographic data for benzothiazole carboxylic acid systems include monoclinic crystal systems with space group P2₁/c. Unit cell dimensions typically range from 10.909 to 15.980 Ångström for the a, b, and c axes respectively, with beta angles near 100 degrees. Density values for these compounds generally fall between 1.477 and 2.379 megagrams per cubic meter, reflecting the molecular packing efficiency.

| Crystallographic Parameter | Typical Range | Reference System |

|---|---|---|

| Crystal System | Monoclinic | P2₁/c |

| Unit Cell a-axis | 10.9-12.5 Å | Benzothiazole derivatives |

| Unit Cell b-axis | 4.8-11.8 Å | Benzothiazole derivatives |

| Unit Cell c-axis | 15.9-26.5 Å | Benzothiazole derivatives |

| Beta Angle | 100-115° | Monoclinic systems |

| Density | 1.48-2.38 g/cm³ | Heterocyclic compounds |

Hydrogen bonding patterns in benzothiazole carboxylic acid crystals involve characteristic carbon-hydrogen to oxygen interactions with distances ranging from 2.40 to 2.58 Ångström. These interactions contribute significantly to crystal stability and influence the overall packing arrangement. The mean plane of substituent groups typically forms dihedral angles of approximately 88 degrees with the benzisothiazole ring system, indicating substantial out-of-plane orientation.

Temperature factors and refinement statistics from X-ray diffraction studies indicate high-quality structural determinations with reliability factors typically below 0.05 for observed reflections. The precision of atomic coordinates allows for detailed analysis of bond lengths, bond angles, and torsion angles within the molecular framework. These crystallographic insights provide essential foundation data for understanding intermolecular interactions and solid-state properties.

Tautomeric Forms and Resonance Stabilization

Tautomeric equilibria in benzothiazole derivatives, including 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid, represent complex dynamic processes involving proton transfer and electronic reorganization. Density functional theory calculations reveal multiple tautomeric forms with varying stabilities and interconversion barriers. The parent benzothiazole system exhibits tautomeric equilibrium between amine and imine forms, with activation energies of 40.88 kilojoules per mole in the forward direction and 29.41 kilojoules per mole in the reverse direction.

Equilibrium constants for tautomeric systems typically range from 10⁻⁴ to 10⁴, indicating that multiple tautomeric forms can coexist under ambient conditions. The stability differences between tautomers influence the predominant form present in solution or solid state. Computational analysis using the B3LYP/6-311G(d) theory level demonstrates that energy barriers for tautomeric interconversion vary significantly depending on the specific substitution pattern.

Electronic structure considerations reveal that resonance stabilization plays a crucial role in determining tautomeric preferences. The benzothiazole ring system benefits from aromatic stabilization, while the sulfone functionality provides additional electronic delocalization through sulfur d-orbital participation. Fukui indices calculations identify specific atoms with enhanced electrophilic or nucleophilic character, predicting reactivity patterns and potential sites for chemical modification.

The carboxylic acid functionality introduces additional tautomeric possibilities through keto-enol equilibria, although these typically favor the carboxylic acid form under normal conditions. Hydrogen bonding interactions, both intramolecular and intermolecular, significantly influence tautomeric equilibria and can stabilize specific forms through favorable energetic contributions. The isopropyl substituent affects tautomeric equilibria through steric and electronic effects, potentially altering the relative stabilities of different tautomeric forms compared to unsubstituted systems.

Propiedades

IUPAC Name |

1,1,3-trioxo-2-propan-2-yl-1,2-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-6(2)12-10(13)8-4-3-7(11(14)15)5-9(8)18(12,16)17/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRMBVAPXVTDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Preparation Method: Oxidation of 2,5-Dimethyl-benzenesulfonamide

The principal synthetic route involves the oxidation of 2,5-dimethyl-benzenesulfonamide , which undergoes oxidative transformation to the target benzothiazole trioxide carboxylic acid derivative. This method is well-documented in patent WO2017115137A1 and EP3397620B1, which describe optimized conditions for high yield and purity.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Outcome / Notes |

|---|---|---|---|

| 1 | Sodium hypochlorite solution (127 g/L), 127 mL (21.6 mmol), stirred at 25-30°C for 30 min | Pre-activation of oxidizing medium | Formation of reactive oxidizing species |

| 2 | Addition of 20 g (108 mmol) 2,5-dimethyl-benzenesulfonamide at 25-30°C, stir 15 min | Initiation of oxidation | Reaction mixture ready for further oxidation |

| 3 | Dropwise addition of 507 mL (1.08 mol) sodium hypochlorite solution at 35-40°C, stir 4 h | Main oxidation step | Conversion monitored by HPLC to <1% starting material |

| 4 | Acidification with 80 mL 38% HCl to pH 1-2, gas evolution observed | Quenching and acidification | Precipitation of product and removal of excess oxidant |

| 5 | Addition of 80 g (420.8 mmol) sodium metabisulfite at 20-50°C until starch iodide test negative | Reduction of residual oxidants | Stabilization of product |

| 6 | Cooling to 25-30°C, stir 1 h, filtration, washing with water, drying under vacuum at 55-60°C | Isolation and purification | Solid product obtained, dried |

This process yields the 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid in up to 50% yield under optimized conditions. The compound can be isolated as a free acid or as various salts (ammonium, sodium, potassium, calcium, magnesium) depending on downstream applications.

Oxidizing Agents and Reaction Conditions

The oxidation step is critical and can be performed using a variety of oxidizing agents:

| Oxidizing Agent | Advantages | Notes |

|---|---|---|

| Sodium hypochlorite | Cost-effective, readily available | Preferred in described process; controlled addition essential |

| Oxygen / Air | Environmentally benign | May require catalyst or higher temperature |

| Hydrogen peroxide | Clean oxidant, water byproduct | Requires careful handling to avoid overoxidation |

| Nitric acid / Nitrate compounds | Strong oxidizers | Potential for side reactions |

| Permanganate, chromates, dichromates | Strong oxidizers | Environmental and safety concerns |

The patent literature emphasizes sodium hypochlorite as the preferred oxidant for scalability and reproducibility.

Purification and Salt Formation

Post-oxidation, the product is acidified to precipitate the free acid form. The use of sodium metabisulfite removes residual oxidants, preventing decomposition. The isolated compound can be converted into various salts to improve solubility or stability for further synthetic steps.

| Salt Form | Preparation | Application |

|---|---|---|

| Ammonium salt | Reaction with ammonia | Enhances solubility for reactions |

| Sodium salt | Neutralization with sodium hydroxide | Common for storage and handling |

| Potassium salt | Neutralization with potassium hydroxide | Alternative salt form |

| Calcium / Magnesium salts | Reaction with respective bases | Used for specific formulation needs |

These salt forms are important for downstream synthesis, particularly in agrochemical manufacturing.

Reaction Monitoring and Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): Used to monitor the disappearance of starting material and formation of the product.

- pH Measurement: Critical during acidification to ensure correct precipitation.

- Starch Iodide Paper Test: Used to detect residual oxidizing agents post-reaction.

- Drying under Vacuum: Ensures removal of solvents and moisture without decomposition.

Summary Table of Preparation Parameters

| Parameter | Condition / Value | Remarks |

|---|---|---|

| Starting material | 2,5-dimethyl-benzenesulfonamide | 20 g scale example |

| Oxidant | Sodium hypochlorite (127 g/L) | 507 mL added dropwise |

| Temperature | 25-40°C | Controlled to avoid side reactions |

| Reaction time | 4 hours (oxidation) + 1 hour (post-treatment) | Monitored by HPLC |

| pH during acidification | 1-2 | Ensures precipitation |

| Yield | Up to 50% | Depending on scale and conditions |

| Product form | Free acid or salts | For downstream use |

Additional Notes and Research Findings

- The oxidation process may produce minor amounts of related compounds such as 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide, which can be further converted to the target compound or used as intermediates.

- Reaction scale-up requires careful control of temperature and oxidant addition rate to maintain product quality.

- The process is patented and protected, highlighting its industrial relevance and optimization.

Análisis De Reacciones Químicas

Types of Reactions

1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzothiazole compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that compounds similar to 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid exhibit antimicrobial activity. The benzothiazole structure is known for its ability to interact with biological membranes and inhibit bacterial growth. A study demonstrated that derivatives of benzothiazole have effective antibacterial properties against various strains of bacteria .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies show that benzothiazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell cycle regulation and apoptosis . The presence of the trioxo group may enhance this activity by increasing the compound's reactivity towards cellular targets.

Material Science Applications

Polymer Chemistry

1,1,3-Trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid can act as a building block in the synthesis of novel polymers. Its functional groups allow for cross-linking reactions that can improve the mechanical properties of polymer matrices . Research into polymer composites incorporating this compound has shown enhanced thermal stability and mechanical strength.

Nanotechnology

The compound's ability to form stable complexes with metal ions opens avenues for its application in nanotechnology. It can be utilized in the synthesis of metal-organic frameworks (MOFs), which are important for gas storage and catalysis applications. The unique structural features of benzothiazole derivatives make them suitable candidates for creating functionalized nanomaterials .

Biochemical Research Applications

Proteomics Research

In proteomics, 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid is used as a reagent for labeling proteins. Its reactive functional groups allow it to form covalent bonds with amino acids in proteins, facilitating the study of protein interactions and functions . This application is crucial for understanding complex biological systems and developing therapeutic strategies.

Case Studies

Mecanismo De Acción

The mechanism of action of 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of enzymes, modulate protein-protein interactions, and affect cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzothiazole Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations

- Electronic Effects : The trioxo groups in all analogues create electron-deficient aromatic systems, enhancing reactivity toward nucleophiles and metal ions. The propan-2-yl group in the target compound provides steric bulk but minimal electronic perturbation compared to propargyl or cyclopropyl substituents .

- Biological Activity : Benzothiazole derivatives with alkyl or aryl substituents (e.g., riluzole) exhibit anticonvulsant activity by modulating ion channels. The target compound’s carboxylic acid may improve bioavailability via salt formation, though direct evidence is lacking .

Actividad Biológica

1,1,3-Trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid (chemical formula: C11H11NO5S) is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzothiazole ring system with a carboxylic acid functional group and trioxo substituents. Its structural characteristics allow for interactions with biological molecules, contributing to its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Weight | 283.29 g/mol |

| Melting Point | 392–394 K |

| Solubility | Soluble in DMF |

| Crystal System | Monoclinic |

Synthesis

The synthesis of 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid typically involves a reaction between isopropyl chloroacetate and a suitable benzothiazole derivative under controlled conditions. The yield of the synthesized compound has been reported to be around 94.4% with high purity suitable for biological assays .

Antibacterial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: A study evaluated the antibacterial efficacy of various benzothiazole derivatives against Escherichia coli and Staphylococcus aureus. Compounds similar to 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .

Antifungal Activity

The antifungal properties of benzothiazole derivatives have also been documented. These compounds have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger.

Research Findings: In vitro studies revealed that the compound exhibited antifungal activity with an IC50 value of approximately 25 µg/mL against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

The biological activity of 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid is believed to involve:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Interference with Nucleic Acid Synthesis: It potentially disrupts nucleic acid synthesis by interacting with DNA or RNA polymerases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1,1,3-trioxo-2-(propan-2-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis involves cyclocondensation of substituted 2-aminobenzothiazole derivatives with electrophilic agents (e.g., 1-bromo-2-chloroethane) under basic conditions. Key parameters include:

- Temperature : 80–100°C to promote ring closure.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity. Oxidation steps (e.g., H₂O₂/acidic conditions) introduce trioxo groups. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement, focusing on bond lengths (e.g., S1—C1: ~1.75 Å) and angles (e.g., C6—C1—S1: ~112°) to validate the benzothiazole core .

- NMR : ¹H NMR should show isopropyl methyl splits (δ 1.2–1.4 ppm) and a deshielded carboxylic proton (δ ~12.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170–175 ppm) .

- FT-IR : Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (S=O asymmetric vibration) .

Q. How can researchers conduct initial biological screening to evaluate antibacterial activity?

- Methodological Answer :

- In vitro MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Control compounds : Compare with fluoroquinolones (e.g., ciprofloxacin) to assess relative potency.

- Data interpretation : Activity discrepancies may arise from efflux pump mechanisms; supplement assays with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antibacterial profile of this compound?

- Methodological Answer :

- Electron-withdrawing substituents : Introduce fluorine at position 9 (analogous to MF-934 in ) to enhance Gram-negative penetration.

- Steric effects : Replace the isopropyl group with bulkier tert-butyl to improve metabolic stability but monitor solubility (logP >3 may reduce bioavailability).

- Piperazinyl analogs : Substitute with morpholine to balance potency and toxicity (e.g., reduce hERG inhibition risk) .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Use HPLC-MS to quantify plasma levels in rodent models. Low AUC may indicate rapid clearance (e.g., carboxylate glucuronidation).

- Metabolite identification : Incubate with liver microsomes to detect inactive metabolites. Introduce prodrugs (e.g., ethyl ester) to bypass first-pass metabolism.

- Membrane permeability assays : Compare MIC values with outer membrane permeability (e.g., via liposome partitioning) to identify uptake limitations .

Q. How can computational modeling predict the compound’s reactivity and binding modes?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze charge distribution (e.g., electrophilic carbons at C7 and C9).

- Molecular docking : Use AutoDock Vina to simulate binding to DNA gyrase (PDB: 1KZN). Focus on hydrogen bonds between the carboxylate and Ser84/Asp88 residues.

- MD simulations : Assess stability of ligand-target complexes (≥50 ns trajectories) to prioritize derivatives with lower RMSD fluctuations .

Q. What crystallographic parameters are critical for determining enantiomeric purity and absolute configuration?

- Methodological Answer :

- Flack parameter analysis : Refine high-resolution data (≤0.8 Å) using SHELXL. A Flack x value near 0 or 1 (±0.05 uncertainty) confirms configuration.

- Bijvoet differences : Calculate Δ/σ ratios (>3) to validate anomalous scattering effects.

- Avoid pseudosymmetry : Check for centrosymmetric outliers via PLATON ADDSYM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.